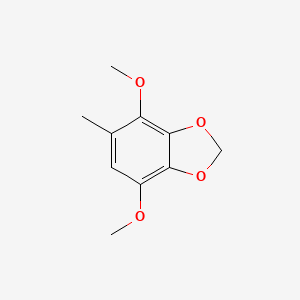

4,7-Dimethoxy-5-methyl-1,3-benzodioxole

描述

Structure

3D Structure

属性

CAS 编号 |

165816-66-0 |

|---|---|

分子式 |

C10H12O4 |

分子量 |

196.2 g/mol |

IUPAC 名称 |

4,7-dimethoxy-5-methyl-1,3-benzodioxole |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(11-2)9-10(8(6)12-3)14-5-13-9/h4H,5H2,1-3H3 |

InChI 键 |

RJXJHEYXZURDJH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1OC)OCO2)OC |

规范 SMILES |

CC1=CC(=C2C(=C1OC)OCO2)OC |

其他CAS编号 |

165816-66-0 |

同义词 |

4,7-dimethoxy-5-methyl-1,3-benzodioxole |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a significant compound in the field of pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data, and visual representations of the synthetic pathway.

Introduction

This compound and its derivatives have been identified as potentially valuable pharmaceutical agents, with research indicating their utility in inhibiting the growth of various tumor cells, including those associated with breast, liver, and prostate cancers[1]. The core structure, a substituted 1,3-benzodioxole, is a recurring motif in numerous biologically active natural products and synthetic compounds. This guide focuses on a specific synthetic route to this compound, providing the necessary details for its replication and characterization in a laboratory setting.

Synthesis of this compound

A two-step synthetic process has been developed for the preparation of this compound[1]. The overall reaction scheme is presented below.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-dihydroxy-2,5-dimethoxytoluene

-

In a flask maintained under a nitrogen atmosphere, dissolve 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene in 12 ml of anhydrous dichloromethane[1].

-

Add 1.30 g (9.77 mmol) of AlCl₃ in three portions, with a five-minute interval between each addition[1].

-

Stir the resulting mixture at room temperature for 30 minutes[1].

-

Heat the mixture to 40°C and allow it to react for at least 16 hours[1].

-

Upon completion, the reaction will yield 3,4-dihydroxy-2,5-dimethoxytoluene.

Step 2: Synthesis of this compound

-

The crude product from the previous step, 3,4-dihydroxy-2,5-dimethoxytoluene, is used directly.

-

In an alternative procedure, bromochloromethane can be used as a reactant in the presence of a high-polarity aprotic solvent such as dimethyl sulfoxide, N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or N-methyl-2-pyrrolidinone[1].

-

The reaction with 3,4-dihydroxy-2,5-dimethoxytoluene results in the formation of this compound[1].

-

The crude product is purified by column chromatography, eluting with a 1:5 mixture of ethyl acetate and hexane, to yield the pure product as a colorless liquid (85 mg, 69.8% yield)[1].

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| CAS Number | 165816-66-0 | [2][3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 15.78 | CH₃ |

| 56.80 | OCH₃ |

| 59.78 | OCH₃ |

| 101.32 | O-CH₂-O |

| 108.82 | Aromatic CH |

| 123.54 | Aromatic C |

| 134.61 | Aromatic C |

| 136.47 | Aromatic C |

| 138.55 | Aromatic C |

| 138.76 | Aromatic C |

| Solvent: CDCl₃, Frequency: 125 MHz[1] |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 197 | [M+H]⁺ |

| Ionization Method: Not specified[1] |

Conclusion

This guide has detailed a viable synthetic route for this compound and presented its key characterization data. The provided experimental protocols and spectroscopic information serve as a valuable resource for researchers engaged in the synthesis of novel benzodioxole derivatives for potential therapeutic applications. The structured presentation of data and workflows is intended to facilitate the efficient replication and verification of these findings. Further research into the biological activities and potential signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

Physical and chemical properties of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-5-methyl-1,3-benzodioxole is a substituted benzodioxole derivative that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and its role in modulating immune responses. The information presented here is intended to support further research and development efforts involving this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| CAS Number | 165816-66-0 | [1] |

| Appearance | Colorless liquid (as per synthesis product) |

Note: Further experimental determination of physical properties is recommended for precise characterization.

Solubility

While specific quantitative solubility data is not available, general solubility characteristics can be inferred from its structure and related compounds. As a largely non-polar molecule, it is expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 15.78 | -CH₃ |

| 56.80 | -OCH₃ |

| 59.78 | -OCH₃ |

| 101.32 | O-CH₂-O |

| 108.82 | Aromatic CH |

| 123.54 | Aromatic C |

| 134.61 | Aromatic C |

| 136.47 | Aromatic C |

| 138.55 | Aromatic C |

| 138.76 | Aromatic C |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Interpretation |

| 197 | [M+H]⁺ (Protonated Molecule) |

Experimental Protocols

Synthesis of this compound

A reported synthesis method for this compound involves a two-step process starting from 2,3,4,5-tetramethoxytoluene.

Step 1: Demethylation

-

2,3,4,5-tetramethoxytoluene is treated with a Lewis acid, such as boron trichloride (BCl₃), in an appropriate solvent like dichloromethane. This step selectively removes two of the methyl groups to form a dihydroxy intermediate.

Step 2: Methylenation

-

The resulting dihydroxy intermediate is then reacted with a dihalomethane, such as dibromomethane (CH₂Br₂), in the presence of a base (e.g., cesium carbonate) and a copper catalyst to form the methylenedioxy bridge.

Purification:

-

The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.

Below is a DOT script representation of the synthesis workflow.

Caption: Synthesis Workflow

Biological Activity: Modulation of Th2 Allergic Responses

This compound has been identified as a modulator of T helper 2 (Th2) cell-mediated allergic responses. It has been shown to attenuate the maturation and cytokine production of dendritic cells (DCs), which are key antigen-presenting cells that initiate Th2 polarization.

Signaling Pathway

The differentiation of naïve T cells into Th2 cells is a complex process orchestrated by dendritic cells. Upon encountering an allergen, dendritic cells become activated and present the processed antigen to naïve T cells. In the presence of specific signals, such as the cytokine Interleukin-4 (IL-4), these T cells differentiate into Th2 cells. Th2 cells then produce a characteristic set of cytokines, including IL-4, IL-5, and IL-13, which mediate the allergic inflammatory response.

The following diagram illustrates a simplified overview of the Th2 signaling pathway initiated by dendritic cells.

Caption: Th2 Signaling Pathway

Conclusion

This compound presents as a compound of interest for further investigation, particularly in the context of immunomodulation and drug development for allergic diseases. This guide provides a foundational understanding of its properties and synthesis. However, to advance its potential applications, further experimental work is necessary to fully characterize its physical properties, spectroscopic profile, and to elucidate the precise molecular mechanisms underlying its biological activity. The development of standardized analytical methods will also be crucial for quality control and further research.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. This document details the available spectral data, outlines the experimental protocols for data acquisition, and presents a logical workflow for NMR analysis, making it a valuable resource for researchers in the fields of chemistry and drug development.

Introduction

This compound is a substituted benzodioxole derivative. The benzodioxole moiety is found in a variety of naturally occurring and synthetic compounds, some of which exhibit significant biological activity. Understanding the precise chemical structure is paramount for elucidating structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This guide focuses on the detailed ¹H and ¹³C NMR spectral characteristics of this specific molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound. It is important to note that while the ¹³C NMR data is attributed to the final product, the corresponding ¹H NMR data from the same source was reported for a synthetic intermediate. As such, a definitive, published ¹H NMR spectrum for the final compound could not be located in the searched resources. The ¹³C data is presented below, sourced from a US Patent describing the synthesis of the compound.

Table 1: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 15.78 | -CH₃ |

| 56.80 | -OCH₃ |

| 59.78 | -OCH₃ |

| 101.32 | O-CH₂-O |

| 108.82 | Aromatic CH |

| 123.54 | Aromatic C |

| 134.61 | Aromatic C |

| 136.47 | Aromatic C |

| 138.55 | Aromatic C |

| 138.76 | Aromatic C |

Solvent: CDCl₃, Frequency: 125 MHz

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

Note: The ¹H NMR data for the final compound was not explicitly available in the primary source reviewed. The data provided in the source corresponded to a synthetic intermediate, 3,4-dihydroxy-2,5-dimethoxytoluene.

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the purified solid sample of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to avoid interfering with the magnetic field homogeneity.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.

-

Tuning and Matching: The probe is tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer's electronics.

-

Locking: The spectrometer's lock system is engaged to the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For a routine spectrum, 8 to 16 scans are usually sufficient.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be required to obtain a good quality spectrum, especially for quaternary carbons.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a small molecule using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Structure-Spectrum Correlation

A crucial aspect of NMR spectroscopy is the correlation of the observed spectral data with the molecular structure of the analyte. The following diagram illustrates the relationship between the chemical structure of this compound and its expected NMR signals.

Caption: Correlation of chemical structure with expected NMR signals.

Conclusion

This technical guide has presented the available ¹H and ¹³C NMR spectral data for this compound, detailed a standard experimental protocol for data acquisition, and provided a logical workflow for NMR-based structural analysis. While the ¹³C NMR data is documented, a definitive source for the ¹H NMR spectrum of the final compound remains to be identified. The information and methodologies outlined herein are intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of benzodioxole-based compounds.

Mass Spectrometry of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Guide

Disclaimer: As of November 2025, publicly accessible mass spectral data for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole is limited. To fulfill the structural and content requirements of this guide, the following sections will utilize data from a closely related and structurally similar compound, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde , as a practical example. The methodologies and principles described are broadly applicable to the analysis of benzodioxole derivatives.

Introduction

This compound is a substituted aromatic ether belonging to the benzodioxole class of compounds. Molecules within this class are of significant interest to researchers in fields ranging from medicinal chemistry to materials science due to their diverse biological activities and unique chemical properties. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of benzodioxole derivatives, using 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde as a case study to illustrate key principles of fragmentation and analytical workflows.

This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of how mass spectrometry can be applied to the analysis of substituted 1,3-benzodioxoles.

Mass Spectral Data Summary

The electron ionization mass spectrometry (EIMS) data for the example compound, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, is presented in Table 1. The data was obtained using a direct-probe injection method with an ionization energy of 70 eV.[1]

Table 1: EIMS Data for 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde [1]

| m/z | Relative Abundance (%) | Proposed Fragment |

| 252 | 90 | [M]⁺ |

| 251 | 38 | [M-H]⁺ |

| 237 | 30 | [M-CH₃]⁺ |

| 223 | 100 | [M-C₂H₅]⁺ |

| 209 | 57 | [M-C₃H₇]⁺ |

| 193 | 18 | [M-C₃H₇-O]⁺ |

| 179 | 18 | [M-C₃H₇-CH₂O]⁺ |

Fragmentation Pathway

The fragmentation of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde under electron ionization follows characteristic pathways for aromatic ethers and aldehydes. The molecular ion ([M]⁺) is observed at m/z 252 with high relative abundance. The base peak at m/z 223 corresponds to the loss of an ethyl group (C₂H₅) from the propyl side chain, a common fragmentation for alkyl-substituted aromatic compounds. Other significant fragments arise from the loss of a methyl group ([M-CH₃]⁺ at m/z 237) and the entire propyl group ([M-C₃H₇]⁺ at m/z 209).

Caption: Proposed Fragmentation Pathway of the Example Compound.

Experimental Protocols

The following is a representative protocol for the analysis of benzodioxole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Sample Preparation

A stock solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile organic solvent, such as methanol or dichloromethane.[2] The solution is then serially diluted to an appropriate concentration for GC-MS analysis, typically in the range of 1-10 µg/mL.

4.2 GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Experimental Workflow

The general workflow for the GC-MS analysis of a small organic molecule like a benzodioxole derivative is depicted below.

Caption: General Workflow for GC-MS Analysis.

Conclusion

While direct mass spectral data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for its analysis based on established methodologies and data from a closely related analogue. The provided protocols and illustrative fragmentation pathways serve as a robust starting point for researchers and scientists engaged in the structural elucidation of novel benzodioxole derivatives. The combination of gas chromatography for separation and electron ionization mass spectrometry for structural characterization is a powerful tool for the unambiguous identification of these and other small organic molecules.

References

Unveiling 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Guide to Its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a notable benzenoid compound, has garnered significant attention within the scientific community for its promising pharmacological activities. This technical guide provides an in-depth exploration of its primary natural source, detailed methodologies for its isolation and purification, and quantitative data to support researchers in the fields of natural product chemistry, pharmacology, and drug development. The compound, recognized for its anti-inflammatory and antitumor potential, is predominantly sourced from the medicinal mushroom Antrodia cinnamomea.

Natural Sources

The principal and thus far exclusive documented natural source of this compound is the rare and valuable medicinal mushroom, Antrodia cinnamomea (synonymous with Antrodia camphorata and Taiwanofungus camphoratus)[1][2][3][4][5]. This fungus grows endemically on the inner heartwood of the Cinnamomum kanehirai Hayata tree in Taiwan[2]. The compound can be isolated from both the fruiting bodies and the cultured mycelia of the mushroom[3]. While other benzodioxole derivatives are common in the plant kingdom, current scientific literature has not identified other natural sources for this specific methylated and dimethoxylated benzodioxole.

Isolation and Purification Methodologies

The isolation of this compound from Antrodia cinnamomea involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from methodologies reported in scientific literature.

Experimental Protocol 1: Extraction and Fractionation

This protocol outlines the initial extraction from the fruiting bodies or mycelia of Antrodia cinnamomea.

Materials:

-

Dried and powdered Antrodia cinnamomea (fruiting bodies or mycelia)

-

Methanol (reagent grade)

-

Ethanol (reagent grade)

-

n-Hexane (reagent grade)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

The dried and powdered fungal material is subjected to extraction with methanol or ethanol. A typical procedure involves refluxing the material with the solvent[3][6]. For instance, five grams of the dry sample can be refluxed four times with methanol for six hours each time[6].

-

The resulting extract is filtered to remove solid residues[3][6].

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract[3].

-

For further fractionation to concentrate the benzenoid compounds, a liquid-liquid partitioning can be performed. A patent discloses a method involving sequential extraction with an ethanol solution followed by an n-hexane solution to obtain an n-hexane extract enriched with benzenoid compounds, including this compound[7].

Experimental Protocol 2: Chromatographic Purification

Following initial extraction and fractionation, the enriched extract undergoes chromatographic separation to isolate the pure compound.

Materials:

-

Crude extract or benzenoid-rich fraction

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, acetone, chloroform, methanol)

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

Procedure:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as n-hexane-acetone or chloroform-methanol, to separate fractions based on polarity[3].

-

Size-Exclusion Chromatography: Fractions containing the target compound can be further purified using a Sephadex LH-20 column[3].

-

Semi-Preparative HPLC: For final purification to a high degree of purity, semi-preparative HPLC with a reverse-phase C18 column is employed. The mobile phase and gradient conditions are optimized to achieve baseline separation of the target compound from other constituents[3].

Quantitative Analysis

For the quantification of this compound in extracts of Antrodia cinnamomea, a validated High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method has been developed[1].

Experimental Protocol 3: HPLC-ESI-MS/MS Quantification

Instrumentation:

-

HPLC system coupled with a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source[1].

-

Reverse-phase column (e.g., Cosmosil 5C18-AR-II, 250 × 4.6 mm)[6].

Procedure:

-

Sample Preparation: A known amount of the dry extract is dissolved in a suitable solvent, typically methanol, immediately before analysis[6].

-

Chromatographic Separation: The sample is injected into the HPLC system. A gradient elution is performed using a mobile phase consisting of acetonitrile and an aqueous solution (e.g., 0.0085% H3PO4 in water)[6].

-

Mass Spectrometric Detection: The eluent is introduced into the ESI-MS/MS system. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode. The specific MRM transition for this compound is m/z 197/139[1].

Data Presentation

The following tables summarize the quantitative data available for the analysis of this compound.

| Parameter | Value | Method | Reference |

| Linearity (R²) | > 0.997 | HPLC-ESI-MS/MS | [1] |

| Intra-day Precision | < 1.97% | HPLC-ESI-MS/MS | [1] |

| Inter-day Precision | < 2.53% | HPLC-ESI-MS/MS | [1] |

| Overall Recovery | 87.55% - 95.41% | HPLC-ESI-MS/MS | [1] |

Table 1: Validation Parameters for the Quantification of this compound.

| Activity | IC₅₀ Value | Assay | Reference |

| Anti-inflammatory | 5.08 µg/mL | Inhibition of superoxide anion generation in human neutrophils | [8] |

Table 2: Bioactivity Data for this compound.

Visualizations

The following diagrams illustrate the logical workflows for the isolation and analysis of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Workflow for the quantitative analysis of this compound.

References

- 1. akjournals.com [akjournals.com]

- 2. In vivo antitumor effects of this compound isolated from the fruiting body of Antrodia camphorata through activation of the p53-mediated p27/Kip1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Benzenoid 4,7-Dimethoxy-5-Methyl-L, 3-Benzodioxole from Antrodia cinnamomea Attenuates Dendritic Cell-Mediated Th2 Allergic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,7-dimethoxy-5-methyl-l,3- benzodioxole - Wikidata [wikidata.org]

- 6. Taiwan Forestry Research Institute-Identification of Antrodia cinnamomea [tfri.gov.tw]

- 7. researchgate.net [researchgate.net]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

The Discovery and Therapeutic Potential of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB), a naturally occurring benzodioxole derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities. Initially identified as a constituent of the medicinal mushroom Antrodia cinnamomea, subsequent research has unveiled its potent anti-inflammatory, anti-allergic, and antitumor properties. This technical guide provides a comprehensive literature review on the discovery of DMB, detailing its synthesis, isolation, and characterization. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic effects, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of pharmaceutical research. This compound (DMB) is a prime example of a bioactive molecule of natural origin with promising medicinal applications. First isolated from Antrodia cinnamomea, a mushroom highly valued in traditional Chinese medicine, DMB has been the subject of various studies to elucidate its chemical properties and biological functions. This document serves as an in-depth guide, summarizing the key findings related to DMB, with a focus on its discovery, synthesis, and mechanisms of action.

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and synthesis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1] |

| CAS Number | 165816-66-0 | [1][2] |

| Appearance | Colorless liquid | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹³C NMR (125 MHz, CDCl₃) | δ 15.78, 56.80, 59.78, 101.32, 108.82, 123.54, 134.61, 136.47, 138.55, 138.76 | [3] |

| Mass Spectrometry (MS) | m/e: 197 (M+H)⁺ | [3] |

Discovery and Isolation

This compound was first identified as a bioactive benzenoid compound from the fruiting bodies and cultured mycelia of the medicinal mushroom Antrodia cinnamomea.[4] The isolation of DMB from its natural source typically involves the following steps:

Experimental Protocol for Isolation from Antrodia cinnamomea

-

Extraction: Freeze-dried and powdered mycelia of A. cinnamomea are extracted with methanol. The resulting filtrate is concentrated under reduced pressure to yield a crude methanol extract.[4]

-

Purification: The crude extract is then subjected to further purification, commonly using column chromatography, to isolate DMB.[4] A study reported the extraction of 4.79 g of DMB from 5 kg of freeze-dried mycelia.[4] High-performance liquid chromatography (HPLC) is also utilized for the identification and quantification of DMB in extracts of A. cinnamomea.[2]

Chemical Synthesis

The chemical synthesis of this compound has been developed to provide a reliable and scalable source of the compound for research and potential pharmaceutical production, independent of its natural availability. A two-step process has been described for its preparation.[3]

Experimental Protocol for the Synthesis of this compound

Step 1: Preparation of 3,4-dihydroxy-2,5-dimethoxytoluene

-

In a flask under a nitrogen atmosphere, 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene is dissolved in 12 ml of anhydrous dichloromethane.[3]

-

1.30 g (9.77 mmol) of aluminum chloride (AlCl₃) is added in three portions with a five-minute interval between each addition.[3]

-

The mixture is stirred at room temperature for 30 minutes and then heated to 40°C for at least 16 hours.[3]

-

After cooling to room temperature, the reaction mixture is poured into 60 ml of iced water and extracted three times with 20 ml of dichloromethane.[3]

-

The combined organic layers are washed with saturated sodium chloride solution, dried over sodium sulfate (Na₂SO₄), and filtered. The solvent is removed to yield a brown oily raw product.[3]

-

The raw product is purified by column chromatography (eluted with ethyl acetate/hexane = 1/4 to 1/1) to give pure 3,4-dihydroxy-2,5-dimethoxytoluene.[3]

Step 2: Preparation of this compound

-

240 mg (1.35 mmol) of the 3,4-dihydroxy-2,5-dimethoxytoluene intermediate is dissolved in 3 ml of dimethyl sulfoxide (DMSO).[3]

-

227 mg (1.76 mmol) of bromochloromethane and 442 mg (1.35 mmol) of cesium carbonate (Cs₂CO₃) are added to the solution.[3]

-

The mixture is heated to 110°C in an oil bath under a nitrogen atmosphere and allowed to react for 16 hours.[3]

-

After cooling, the mixture is diluted with 15 ml of water and extracted three times with 20 ml of ethyl acetate.[3]

-

The combined organic layers are washed with saturated sodium chloride solution, dried over sodium sulfate, and filtered. The solvent is removed to yield the crude product.[3]

-

The crude product is purified by column chromatography (eluted with ethyl acetate/hexane = 1/5) to yield this compound as a colorless liquid.[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant therapeutic potential through its modulation of key signaling pathways involved in inflammation, allergic responses, and cancer.

Anti-Allergic and Anti-Inflammatory Activity

DMB has been shown to attenuate dendritic cell-mediated Th2 allergic responses.[5] It effectively reduces the maturation and cytokine production in bone marrow-derived dendritic cells (BMDCs) induced by the Th2 adjuvant cholera toxin.[5] The mechanism of action involves the inhibition of molecular processes critical for Th2 induction.[5]

Figure 1. Proposed mechanism of DMB in attenuating Th2 allergic responses.

Antitumor Activity

In addition to its anti-allergic effects, DMB has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of human colon cancer cells.[6] The antitumor effects of DMB are, at least in part, mediated through the activation of the p53-mediated p27/Kip1 signaling pathway, leading to cell cycle arrest and inhibition of tumor growth.[6]

Figure 2. Antitumor signaling pathway of DMB via p53-mediated p27/Kip1 activation.

Conclusion

This compound is a promising natural product with well-documented anti-allergic and antitumor activities. Its discovery in Antrodia cinnamomea has paved the way for further investigation into its therapeutic potential. The established synthetic route provides a means to produce DMB for extensive preclinical and clinical studies. The elucidation of its mechanisms of action, particularly its influence on dendritic cell-mediated immune responses and cancer cell cycle regulation, highlights its potential as a lead compound for the development of novel drugs. Further research is warranted to fully explore the pharmacological profile of DMB and its derivatives for various therapeutic applications.

References

- 1. This compound | CAS#:165816-66-0 | Chemsrc [chemsrc.com]

- 2. Taiwan Forestry Research Institute-Identification of Antrodia cinnamomea [tfri.gov.tw]

- 3. US20110137050A1 - Process for the Preparation of this compound and Derivatives Thereof - Google Patents [patents.google.com]

- 4. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Benzenoid 4,7-Dimethoxy-5-Methyl-L, 3-Benzodioxole from Antrodia cinnamomea Attenuates Dendritic Cell-Mediated Th2 Allergic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

Toxicological Profile of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and its structurally related isomers, dillapiole and apiol. Direct toxicological studies on this compound are limited. Therefore, a read-across approach has been employed, utilizing data from its isomers to infer a potential toxicological profile. This information is intended for research and professional purposes and should not be considered a definitive safety assessment.

Introduction

This compound is a substituted methylenedioxybenzene derivative. Compounds within this chemical class, including its isomers dillapiole and apiol, are known for their biological activities, which has led to their investigation in various fields, including agriculture and pharmacology. Understanding the toxicological profile of these compounds is crucial for assessing their safety and potential for development. This technical guide summarizes the available toxicological data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Toxicological Data

Due to the scarcity of direct studies on this compound, this section presents data on its isomers, dillapiole and apiol. This information can be used for a preliminary assessment based on structural similarity.

Table 1: Acute Toxicity Data for Dillapiole

| Test Species | Route of Administration | LD50 Value | Reference |

| Mouse | Oral | 1000 mg/kg | [Indian Journal of Pharmacy. Vol. 34, Pg. 69, 1972](--INVALID-LINK-- scentscompany.com/data/rw1004881.html) |

Table 2: Qualitative Toxicological Observations for Apiol

| Effect | Species | Route of Administration | Observations |

| Hepatotoxicity | Human | Oral | High doses can cause liver damage. |

| Nephrotoxicity | Human | Oral | High doses can cause kidney damage. |

| Abortifacient | Human | Oral | Historically used to induce abortion. |

Experimental Protocols

This section details generalized protocols for key toxicological assays relevant to the assessment of benzodioxole derivatives. These protocols are based on established methodologies and OECD guidelines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for In Vitro Cytotoxicity (MTT Assay)

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Experimental Workflow for the Ames Test

Caption: A simplified workflow for conducting the Ames test to assess mutagenicity.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Workflow for Cytochrome P450 Inhibition Assay

Caption: General workflow for an in vitro cytochrome P450 inhibition assay.

Potential Signaling Pathways and Mechanisms of Toxicity

Based on the toxicological data of related benzodioxole derivatives, several potential mechanisms of toxicity can be proposed for this compound.

Induction of Apoptosis via Mitochondrial Pathway

Some benzodioxole derivatives have been shown to induce apoptosis. A common pathway for chemically induced apoptosis involves the mitochondria.

Proposed Mitochondrial Apoptosis Pathway

Caption: A potential signaling pathway for apoptosis induction.

Interaction with Cytochrome P450 Enzymes

Benzodioxole derivatives are known to interact with cytochrome P450 (CYP) enzymes. This interaction can lead to metabolic activation, producing reactive intermediates, or inhibition of CYP activity, leading to drug-drug interactions.

Logical Relationship of CYP450 Interaction

Caption: Interaction of the compound with Cytochrome P450 enzymes.

Conclusion and Future Directions

The toxicological data specifically for this compound is currently insufficient for a comprehensive risk assessment. However, by applying a read-across approach from its isomers, dillapiole and apiol, potential hazards can be inferred. The available data suggests that this class of compounds may exhibit moderate acute toxicity and has the potential to induce cytotoxicity, possibly through the induction of apoptosis. Furthermore, interactions with cytochrome P450 enzymes are likely, which could lead to metabolic activation or drug-drug interactions.

To establish a definitive toxicological profile for this compound, the following studies are recommended:

-

Acute toxicity studies (oral, dermal, and inhalation routes) to determine LD50/LC50 values.

-

In vitro cytotoxicity studies in relevant cell lines (e.g., HepG2 for hepatotoxicity) to determine IC50 values.

-

Genotoxicity studies , including an Ames test and an in vitro micronucleus assay.

-

Mechanistic studies to investigate the potential for apoptosis induction, mitochondrial toxicity, and inhibition of key cytochrome P450 enzymes.

The generation of robust toxicological data is essential for the safe handling and potential development of this compound for any application.

In-Depth Technical Guide to the Biological Activity of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB), a naturally occurring benzodioxole derivative, and related compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to mitigate inflammatory responses in cellular models.

Quantitative Data

The anti-inflammatory effects of DMB have been quantified by measuring the reduction of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound | Assay | Cell Line | Concentration | Effect |

| This compound (DMB) | Nitric Oxide (NO) Production | RAW264.7 | 62.5 - 500 µM | Dose-dependent decrease in NO production |

| This compound (DMB) | Interleukin-1β (IL-1β) Production | RAW264.7 | 62.5 - 500 µM | Significant decrease in IL-1β levels. At 500 µM, IL-1β was reduced to 13.2 pg/mL from a stimulated level of 101.5 pg/mL |

| This compound (DMB) | Tumor Necrosis Factor-α (TNF-α) Production | RAW264.7 | 62.5 - 500 µM | Slight inhibition of TNF-α production |

| This compound (DMB) | Inducible Nitric Oxide Synthase (iNOS) Protein Expression | RAW264.7 | 62.5 - 500 µM | Dose-dependent suppression of iNOS protein levels |

| This compound (DMB) | Cyclooxygenase-2 (COX-2) Protein Expression | RAW264.7 | 62.5 - 500 µM | Dose-dependent suppression of COX-2 protein levels |

Signaling Pathway

DMB exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Heme Oxygenase-1 (HO-1) signaling pathways. DMB treatment inhibits the nuclear translocation of NF-κB p65, a key step in the inflammatory cascade. This is associated with a decrease in the phosphorylation and degradation of its inhibitor, IκB-α. Furthermore, DMB has been shown to upregulate the expression of the antioxidant enzyme HO-1.

Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Cells

Cell Culture and Treatment:

-

RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The cells are then treated with various concentrations of DMB (e.g., 62.5, 125, 250, and 500 µM) in the presence of 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Measurement of Nitric Oxide (NO) Production:

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is mixed with the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

The concentrations of pro-inflammatory cytokines such as IL-1β and TNF-α in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, NF-κB p65, IκB-α, and HO-1, followed by incubation with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-allergic Activity

DMB has been identified as a potential agent for mitigating allergic reactions by modulating the immune response.

Mechanism of Action

DMB has been shown to attenuate dendritic cell (DC)-mediated Th2 allergic responses. It effectively reduces the maturation and cytokine production of bone marrow-derived dendritic cells (BMDCs) induced by the Th2 adjuvant cholera toxin (CT). The underlying mechanism involves the blockage of cAMP activation, subsequent IL-33 production, and the upregulation of IRF4/Tim4 in activated BMDCs.

Experimental Protocol: In Vivo Murine Food Allergy Model

Note: A detailed, step-by-step protocol for the in vivo food allergy model was not available in the provided search results. The following is a generalized workflow based on common practices in the field.

Anticancer Activity

Quantitative Data for 1,3-Benzodioxole Derivatives

The following table summarizes the cytotoxic activity of various 1,3-benzodioxole derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but belong to the same broader chemical class.

| Compound | Cell Line | IC50 (µM) |

| (E)-3-(benzo[d][1]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 |

| 5-Fluorouracil (Control) | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 |

Experimental Protocol: MTT Assay for Cytotoxicity

Cell Culture and Treatment:

-

Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the test compound (e.g., 1,3-benzodioxole derivatives) for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay:

-

Following the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Other Potential Biological Activities

While research has primarily focused on the anti-inflammatory, anti-allergic, and potential anticancer activities of DMB and its derivatives, the broader 1,3-benzodioxole scaffold is known for a range of other biological effects, suggesting potential avenues for future investigation of DMB. These include antioxidant and antimicrobial activities. At present, there is a lack of specific quantitative data and detailed experimental protocols for these activities for this compound.

Antioxidant Activity

The antioxidant potential of DMB and its derivatives could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Antimicrobial Activity

The antimicrobial properties could be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion

This compound (DMB) is a promising natural compound with well-documented anti-inflammatory and anti-allergic properties. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and dendritic cell-mediated immune responses, make it an attractive candidate for further therapeutic development. While its anticancer potential is suggested, further studies are required to establish specific efficacy and quantitative measures. The broader class of 1,3-benzodioxole derivatives exhibits a wide range of biological activities, indicating that DMB and its synthetic analogs warrant continued investigation for various pharmacological applications. This guide provides a foundational resource for researchers and drug development professionals to advance the understanding and potential applications of this important class of molecules.

References

An In-depth Technical Guide to Structural Analogs of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Synthesis, Pharmacological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), a natural product isolated from Antrodia camphorata, and its structural analogs have emerged as a promising class of molecules with diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these benzodioxole derivatives. Particular emphasis is placed on their potential as anticancer agents, detailing their effects on cell viability, proliferation, migration, and invasion. This document serves as a resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols and insights into the signaling pathways modulated by this scaffold.

Introduction

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] this compound (DMB) has garnered significant attention for its potential therapeutic applications, particularly in oncology.[1][2] Structural modifications of the DMB core have led to the development of a variety of analogs with enhanced potency and selectivity. This guide will explore these structural variations, their synthesis, and their impact on biological activity, with a focus on their anticancer properties.

Synthesis of Structural Analogs

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy for the core scaffold synthesis is a two-step process starting from 2,3,4,5-tetramethoxytoluene. This is followed by demethylation and subsequent cyclization to form the 1,3-benzodioxole ring.

A variety of synthetic methodologies have been employed to introduce diverse functionalities onto the benzodioxole scaffold. These include formylation, the Suzuki-Miyaura coupling reaction, and the Huisgen 1,3-dipolar cycloaddition, allowing for the generation of a wide array of structural analogs.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound and its analogs.

Pharmacological Activity

Structural analogs of this compound have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their anticancer potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzodioxole derivatives against various human cancer cell lines. The antiproliferative activity is often attributed to the induction of cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Selected 1,3-Benzodioxole Analogs

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| (E)-3-(benzo[d][3][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 (Breast Cancer) | MTT | 4.92 ± 1.09 | [5] |

| 5-fluorouracil (5-Fu) | MDA-MB-231 (Breast Cancer) | MTT | 18.06 ± 2.33 | [5] |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazide | C6 (Glioma) | Not Specified | 4.33 ± 1.04 | |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazide | A549 (Lung Cancer) | Not Specified | 10.67 ± 1.53 | |

| Apiole | COLO 205 (Colon Cancer) | In vivo xenograft | Marked decrease in tumor growth | [1] |

Anti-allergic and Anti-inflammatory Activity

This compound has been shown to possess anti-allergic properties by attenuating dendritic cell-mediated Th2 allergic responses. It achieves this by blocking cAMP activation, IL-33 production, and the upregulation of IRF4/Tim4. Furthermore, some analogs exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-1β, and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.

Cancer-Related Signaling Pathways

In the context of cancer, these compounds have been shown to interfere with key pathways regulating cell proliferation, survival, and metastasis.

Diagram of a Proposed Anticancer Signaling Pathway:

Caption: Proposed signaling pathway for the anticancer activity of DMB analogs.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of DMB analogs are often mediated through the inhibition of the NF-κB signaling pathway.

Diagram of the NF-κB Signaling Pathway Inhibition:

Caption: Inhibition of the NF-κB signaling pathway by DMB analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological activity of this compound analogs.

Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde

This protocol describes the formylation of dihydroapiol to yield a DMB analog.

Materials:

-

Ethyl formate

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (CH₂Cl₂), dry

-

4,7-dimethoxy-5-propyl-1,3-benzodioxole (dihydroapiol)

-

Tin(IV) chloride (SnCl₄)

-

Magnesium sulfate (MgSO₄)

-

Ethanol (EtOH)

Procedure:

-

Preparation of the formylation mixture: To a suspension of PCl₅ (26.7 g, 128 mmol) in dry CH₂Cl₂ (40 mL), add ethyl formate (11.0 g, 148 mmol) in a single portion. Reflux the mixture for 4 hours under a CaCl₂ tube to obtain a solution of dichloromethyl methyl ether.

-

Formylation reaction: In a separate flask, dissolve SnCl₄ (7.0 g, 27 mmol) in dry CH₂Cl₂ (15 mL) and cool to -10 °C.

-

Prepare a solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (2.1 g, 9.3 mmol) in the formylation mixture (12.8 mmol) and dry CH₂Cl₂ (15 mL).

-

Add the solution from step 3 dropwise to the SnCl₄ solution at -10 °C.

-

Maintain the reaction mixture at 0 °C for 1 hour.

-

Work-up: Pour the reaction mixture into 100 mL of water. Separate the organic layer, wash it three times with 50 mL of water, and dry over MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purification: Recrystallize the product from EtOH to obtain a white powder.

Cytotoxicity Assay (MTS Assay)

This assay is used to determine the effect of compounds on cell viability.

Materials:

-

HeLa, Caco-2, or Hep3B cells

-

Appropriate cell culture medium

-

Benzodioxole derivatives

-

MTS reagent

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzodioxole derivatives (e.g., 0.5, 1, 2, and 5 mM) for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for 1-4 hours at 37 °C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Chick Embryo Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to evaluate the anti-angiogenic and antitumor activity of compounds.

Materials:

-

Fertilized chicken eggs

-

Sterile phosphate-buffered saline (PBS)

-

Test compound (e.g., HJ1)

-

Whatman filter paper discs

-

Incubator

Procedure:

-

Incubate fertilized chicken eggs at 37 °C with 60% humidity.

-

On day 3 of incubation, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

On day 8, place a sterile filter paper disc soaked with the test compound onto the CAM.

-

Seal the window and continue incubation.

-

After a set period (e.g., 48 hours), observe and photograph the CAM to assess the effect on blood vessel formation (angiogenesis).

-

For antitumor studies, implant tumor cells onto the CAM and then treat with the compound.

-

At the end of the experiment, excise the tumor and measure its weight and volume.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Culture medium

-

Test compound

-

Crystal violet staining solution

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Remove the treatment and replace it with fresh medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with a suitable fixative (e.g., methanol/acetic acid).

-

Stain the colonies with crystal violet solution.

-

Count the number of colonies (typically >50 cells) in each well.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Materials:

-

Adherent cell line

-

Culture plates (e.g., 24-well)

-

Sterile pipette tip (e.g., P200)

-

Culture medium

-

Test compound

Procedure:

-

Seed cells in culture plates and grow them to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the test compound at various concentrations.

-

Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

-

Measure the width of the wound at each time point and calculate the rate of wound closure.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or another extracellular matrix component

-

Cancer cell line

-

Serum-free medium and medium with a chemoattractant (e.g., FBS)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix.

Materials:

-

96-well plates

-

Extracellular matrix protein (e.g., fibronectin, collagen)

-

Cancer cell line

-

Culture medium

-

Crystal violet staining solution

Procedure:

-

Coat the wells of a 96-well plate with an extracellular matrix protein and incubate.

-

Block non-specific binding sites with a blocking agent (e.g., BSA).

-

Seed the cells into the coated wells and allow them to adhere for a specific time.

-

Wash the wells gently to remove non-adherent cells.

-

Fix and stain the adherent cells with crystal violet.

-

Solubilize the stain and measure the absorbance to quantify the number of adherent cells.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structural analogs of DMB have demonstrated significant potential, particularly in the field of oncology, by modulating key signaling pathways involved in cancer progression. The detailed synthetic and pharmacological protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead candidates.

References

- 1. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Adhesion Assay [bio-protocol.org]

- 5. clyte.tech [clyte.tech]

- 6. This compound | 165816-66-0 | Benchchem [benchchem.com]

CAS number and molecular formula for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a benzenoid compound with potential therapeutic applications.

Physicochemical and Spectroscopic Data

This compound is a substituted benzodioxole derivative. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 165816-66-0 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Mass Spectrometry (m/e) | 197 (M+H)⁺[1] |

Spectroscopic Data:

| Type | Data |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 15.78, 56.80, 59.78, 101.32, 108.82, 123.54, 134.61, 136.47, 138.55, 138.76[1] |

Synthesis of this compound

A patented two-step process outlines the synthesis of this compound from 2,3,4,5-tetramethoxytoluene.[1]

Experimental Protocol:

Step 1: Synthesis of 3,4-dihydroxy-2,5-dimethoxytoluene

-

Dissolve 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene in 12 ml of anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Add 1.30 g (9.77 mmol) of aluminum trichloride (AlCl₃) in three portions with a five-minute interval between each addition.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Heat the mixture to 40°C and allow it to react for at least 16 hours.

-

After the reaction, purify the product using column chromatography with an eluent of ethyl acetate/hexane (ratio between 1/4 to 1/1) to obtain pure 3,4-dihydroxy-2,5-dimethoxytoluene.

Step 2: Synthesis of this compound

-

Dissolve 240 mg (1.35 mmol) of 3,4-dihydroxy-2,5-dimethoxytoluene in 3 ml of dimethyl sulfoxide (DMSO).

-

Add 227 mg (1.76 mmol) of bromochloromethane and 442 mg (1.35 mmol) of cesium carbonate (Cs₂CO₃).

-

Heat the mixture to 110°C in an oil bath under a nitrogen atmosphere and allow the reaction to proceed for 16 hours.

-

Cool the mixture and then dilute it by adding 15 ml of water.

-

The resulting product is this compound, with a reported yield of 69.8%.[1]

Synthesis Workflow Diagram:

Biological Activity and Mechanism of Action

This compound, isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated potential as an anti-allergic agent by modulating immune responses.

Anti-Allergic Effects:

The compound has been shown to attenuate dendritic cell-mediated Th2 allergic responses. In a murine food allergy model, it was found to reduce the maturation and cytokine production of bone marrow-derived dendritic cells (BMDCs) induced by the Th2 adjuvant cholera toxin (CT).

Mechanism of Action in Dendritic Cells:

The anti-allergic effect of this compound is attributed to its ability to block key molecular processes involved in Th2 induction. Specifically, it has been observed to inhibit:

-

cAMP activation

-

IL-33 production

-

Upregulation of IRF4/Tim4

These actions collectively suppress the function of dendritic cells in promoting Th2 polarization, thereby mitigating allergic responses.

A related benzenoid from Antrodia cinnamomea, 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD), has been shown to mitigate psoriasiform inflammation by suppressing the MAPK/NF-κB signaling pathway in macrophages.[2] This suggests that compounds from this source may share common anti-inflammatory mechanisms.

Proposed Signaling Pathway in Dendritic Cells:

References

- 1. US20110137050A1 - Process for the Preparation of this compound and Derivatives Thereof - Google Patents [patents.google.com]

- 2. Frontiers | 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4,7-dimethoxy-5-methyl-1,3-benzodioxole derivatives via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The methodologies outlined herein are based on established procedures for similar benzodioxole compounds and general principles of Suzuki-Miyaura coupling.[4][5]

Introduction

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and biologically active compounds.[5] The ability to introduce a methyl group at the 5-position of the 4,7-dimethoxy-1,3-benzodioxole scaffold opens avenues for the synthesis of novel analogs for drug discovery and materials science. The Suzuki-Miyaura coupling offers a robust and versatile method for achieving this transformation, typically by coupling a halogenated benzodioxole precursor with a suitable organoboron reagent in the presence of a palladium catalyst and a base.[3][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[6] The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity of the product.

Experimental Protocols

This protocol describes the Suzuki-Miyaura coupling of 5-bromo-4,7-dimethoxy-1,3-benzodioxole with a methylboronic acid derivative to yield this compound.

Materials:

-

5-Bromo-4,7-dimethoxy-1,3-benzodioxole

-

Methylboronic acid or a suitable methylboronic ester (e.g., potassium methyltrifluoroborate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol)

-

Anhydrous solvents and reagents

-

Inert gas (Nitrogen or Argon)

General Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-4,7-dimethoxy-1,3-benzodioxole (1.0 eq), the methylboronic acid reagent (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of related aryl bromides, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-bromobenzo[d][4][6]dioxole derivative | Various arylboronic acids | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 33-89 | [5] |

| 2 | 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Various arylboronic acids | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Ethanol | 100 (MW) | 0.4-0.7 | 72-95 | [1] |

| 3 | Dichloroheteroaryls | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₂Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | Reflux | 3 | 85-88 | [7] |

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. worldresearchersassociations.com [worldresearchersassociations.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Applications of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. The specific derivative, 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, and its analogs are emerging as promising candidates in drug discovery, particularly in oncology. This document provides an overview of its applications, relevant quantitative data, and detailed experimental protocols for the synthesis and evaluation of related compounds.

Overview of Medicinal Chemistry Applications

The 1,3-benzodioxole moiety is a key pharmacophore that contributes to the biological activity of numerous compounds. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, antihypertensive, and antioxidant properties[1]. Specifically, this compound and its related structures have been investigated for their potential as anticancer agents.

A key area of interest is the role of these compounds in inhibiting the growth of various tumor cells. Research has indicated that derivatives of this compound may be effective against breast, liver, and prostate cancers[2]. The substitution pattern on the benzodioxole ring, including methoxy and methyl groups, is crucial for modulating the pharmacological activity.

Furthermore, the 1,3-benzodioxole ring is a structural component of compounds targeting specific enzymes and receptors. For instance, derivatives have been developed as potent and selective inhibitors of kinases like c-Src and Abl, which are critical in cancer progression[3]. The versatility of this scaffold allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

Quantitative Data Summary

The following table summarizes the biological activity of selected 1,3-benzodioxole derivatives, highlighting their potential in medicinal chemistry.

| Compound Name | Target/Assay | Activity Metric | Value | Reference |

| (E)-3-(benzo[d][2][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 (human breast cancer) cells | IC₅₀ | 4.92 ± 1.09 μM | [5] |

| 5-Fluorouracil (5-Fu) | MDA-MB-231 (human breast cancer) cells | IC₅₀ | 18.06 ± 2.33 μM | [5] |

| AZD0530 | c-Src and Abl kinases | Inhibition | Low nanomolar conc. | [3] |

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of this compound from 2,3,4,5-tetramethoxytoluene[2].

Step 1: Demethylation of 2,3,4,5-tetramethoxytoluene

-

Under a nitrogen atmosphere, dissolve 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene in 12 ml of anhydrous dichloromethane in a flask.

-

Add 1.30 g (9.77 mmol) of AlCl₃ in three portions, with a 5-minute interval between each addition.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Heat the mixture to 40°C and allow it to react for at least 16 hours.

-

After the reaction is complete, cool the mixture and quench it by carefully adding water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude catechol intermediate.

Step 2: Methylenation of the Catechol Intermediate

-

Dissolve the crude catechol intermediate from Step 1 in a suitable high-polarity aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base (e.g., potassium carbonate) and bromochloromethane.

-

Stir the reaction mixture at an appropriate temperature (e.g., 80-100°C) until the reaction is complete (monitored by TLC).

-